4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzoyl group attached to a dimethylpiperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one typically involves the acylation of 3,3-dimethylpiperazin-2-one with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the piperazinone ring can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a tool compound in biological studies to investigate the effects of piperazine derivatives on various biological targets.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The bromobenzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperazinone ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoyl chloride: A precursor used in the synthesis of 4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one.
4-Bromobenzoic acid: Another brominated benzoyl compound with different applications.
3,3-Dimethylpiperazin-2-one: The core structure of the compound without the bromobenzoyl group.
Uniqueness
This compound is unique due to the combination of the bromobenzoyl group and the dimethylpiperazinone ring This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
4-(4-bromobenzoyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2)12(18)15-7-8-16(13)11(17)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOCPPRDHCXBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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